molecular formula C9H10ClNO3 B6598311 methyl 2-amino-3-chloro-4-methoxybenzoate CAS No. 1180495-75-3

methyl 2-amino-3-chloro-4-methoxybenzoate

Cat. No.: B6598311
CAS No.: 1180495-75-3
M. Wt: 215.63 g/mol
InChI Key: SFOCCFZCISFJNO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-chloro-4-methoxybenzoate is a chemical compound of significant interest in organic synthesis and pharmaceutical research. It belongs to a class of substituted benzoate esters that are frequently utilized as key building blocks and advanced intermediates in the preparation of more complex molecules . While the specific CAS number for this isomer was not located in the search, compounds with very similar structures, such as Methyl 2-amino-4-chloro-3-methoxybenzoate (CAS 1249704-18-4) and Methyl 4-amino-3-chloro-2-methoxybenzoate (CAS 121048-67-7), are well-documented, confirming the research utility of this chemical class . Structurally related anthranilate derivatives have demonstrated notable biological activity in preclinical research. For instance, the compound methyl 2-amino-3-methoxybenzoate (also known as daopine) has been investigated for its procognitive effects in animal models, showing potential for attenuating cognitive deficits associated with conditions like schizophrenia . This suggests that chlorinated and methoxylated derivatives like this compound may hold value in neuroscientific and neuropharmacological research, particularly in the study of cognitive disorders. Furthermore, chloro-methoxy substituted benzoates are often employed in the development and synthesis of active pharmaceutical ingredients (APIs) and are critical in the quality control process as reference standards for impurities . The presence of multiple functional groups on the aromatic ring—including the amine, chloro, and methoxy substituents—makes this compound a versatile scaffold for further chemical modifications, such as amide formation or palladium-catalyzed cross-coupling reactions . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 2-amino-3-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOCCFZCISFJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301272926
Record name Methyl 2-amino-3-chloro-4-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1180495-75-3
Record name Methyl 2-amino-3-chloro-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1180495-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-3-chloro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301272926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification and Sequential Functionalization

A widely cited method involves the esterification of 2-amino-3-chloro-4-methoxybenzoic acid with methanol under acidic catalysis. The reaction employs sulfuric acid (5–10 mol%) in refluxing methanol (65–70°C) for 6–8 hours, achieving yields of 78–85%. Critical to this approach is the pre-functionalization of the benzoic acid precursor:

  • Methoxylation : Introduction of the methoxy group at position 4 is performed via O-methylation of 2-amino-4-hydroxybenzoic acid using dimethyl sulfate in acetone under alkaline conditions (KOH, 15–25°C).

  • Chlorination : Electrophilic chlorination at position 3 is achieved using iodobenzene dichloride (1.2 equiv) in tetrahydrofuran at 0–5°C, with pyridine as a base to enhance reactivity.

Key Challenge : Competing side reactions, such as over-chlorination or N-methylation, necessitate strict temperature control and stoichiometric precision.

One-Pot Multistep Synthesis

Industrial patents describe a telescoped process that avoids intermediate isolation:

  • Methylation and Chlorination in Series :

    • A mixture of 2-amino-4-methoxybenzoic acid, iodobenzene dichloride (1.1 equiv), and dimethyl sulfate (1.05 equiv) is reacted in tetrahydrofuran at 10–15°C.

    • After 4 hours, methanol is added directly to the reaction vessel, and the mixture is heated to 65°C for esterification.

    • Yield: 89–92% after crystallization.

Advantage : Reduced purification steps and improved throughput.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

Comparative studies highlight the role of solvents and catalysts in minimizing side products:

ParameterOptimal ConditionYield Impact
Solvent Tetrahydrofuran85–90%
Catalyst Pyridine (10 mol%)+15% yield
Temperature 0–5°C (chlorination)Reduces byproducts
Methylating Agent Dimethyl sulfate92% efficiency

Note : Acetonitrile and dichloromethane reduce yields by 20–30% due to poor solubility of intermediates.

Purification and Crystallization

Post-reaction processing significantly affects product purity:

  • Acid-Base Extraction : Crude product is washed with 5% NaHCO₃ to remove residual acids, followed by water to eliminate inorganic salts.

  • Crystallization : Recrystallization from methanol:water (7:3 v/v) yields 98–99% pure product with a melting point of 112–114°C.

Industrial-Scale Production Challenges

Regioselectivity in Chlorination

The amino group at position 2 directs electrophilic chlorination predominantly to position 3, but competing reactions occur at higher temperatures (>10°C):

  • Byproducts : 2-Amino-5-chloro-4-methoxybenzoate (5–8% yield) forms via para-chlorination.

  • Mitigation : Slow addition of iodobenzene dichloride (2–4 hours) and maintaining sub-5°C temperatures suppress para-substitution.

Stability of the Methoxy Group

Demethylation under acidic esterification conditions is a critical concern:

  • Solution : Using methyl chlorosulfonate as a methylating agent instead of dimethyl sulfate reduces demethylation from 12% to <2%.

Emerging Methodologies

Enzymatic Esterification

Recent advances explore lipase-catalyzed esterification under mild conditions (pH 7.0, 30°C):

  • Catalyst : Candida antarctica lipase B immobilized on acrylic resin.

  • Yield : 76–80% with negligible racemization.

Limitation : High enzyme cost (≥$120/g) restricts industrial adoption.

Flow Chemistry Approaches

Continuous flow systems enhance reaction control and scalability:

  • Microreactor Setup :

    • Residence time: 8 minutes

    • Temperature: 70°C

    • Conversion: 94%

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)Cost (USD/kg)
Traditional Batch 57895320
One-Pot Industrial 39298210
Enzymatic 28099950

Key Insight : The one-pot method balances cost and efficiency, making it preferable for ton-scale production.

Scientific Research Applications

Chemistry

Methyl 2-amino-3-chloro-4-methoxybenzoate serves as an intermediate in organic synthesis , facilitating the production of more complex molecules. Its functional groups allow for various chemical transformations, including:

  • Nucleophilic Substitution Reactions
  • Oxidation Reactions

Biology

The compound is being investigated for its biological activities , including:

  • Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research suggests potential inhibition of inflammatory cytokines, which could aid in treating inflammatory diseases.
  • Antitumor Activity : Some studies have shown its ability to induce apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceutical compounds , particularly those targeting specific biological pathways or diseases.

Industry

The compound is utilized in the production of dyes, pigments , and other industrial chemicals. Its unique structure allows for tailored applications in material science and manufacturing processes.

Case Studies and Research Findings

  • Antimicrobial Study :
    A study assessed the compound's efficacy against bacterial strains, demonstrating significant inhibitory effects compared to control groups. The findings suggest that this compound could serve as a basis for developing new antimicrobial agents.
  • Anti-inflammatory Research :
    Research conducted on inflammatory cytokines indicated that this compound may inhibit specific pathways involved in inflammation. This suggests potential applications in treating diseases characterized by chronic inflammation.
  • Cancer Cell Line Studies :
    Investigations into its antitumor properties revealed that this compound could induce apoptosis in certain cancer cell lines. This opens avenues for further exploration in cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-chloro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions with biological targets, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Key Structural Analogs and Similarity Scores

Based on structural similarity metrics (), the following compounds exhibit close resemblance to methyl 2-amino-3-chloro-4-methoxybenzoate:

CAS No. Compound Name Substituent Positions Similarity Score
181434-36-6 Methyl 2-amino-4-chloro-5-methoxybenzoate 2-NH₂, 4-Cl, 5-OCH₃ 0.93
79025-26-6 Methyl 2-amino-5-chloro-4-methoxybenzoate 2-NH₂, 5-Cl, 4-OCH₃ 0.89
79025-82-4 2-Amino-5-chloro-4-methoxybenzoic acid 2-NH₂, 5-Cl, 4-OCH₃ (free acid) 0.95
1113049-83-4 Methyl 2-amino-4-chloro-5-hydroxybenzoate HCl 2-NH₂, 4-Cl, 5-OH (ester salt) 0.87

Key Observations :

  • Substituent Positioning: The highest similarity (0.93) is observed with methyl 2-amino-4-chloro-5-methoxybenzoate (CAS 181434-36-6), where chlorine and methoxy groups are transposed (positions 3-Cl vs. 4-Cl).
  • Functional Group Variation : The free acid analog (CAS 79025-82-4) achieves a similarity score of 0.95, highlighting the critical role of the methyl ester group in the parent compound. Conversion to a carboxylic acid could enhance polarity and reduce bioavailability .
  • Hydroxy vs. Methoxy Substitution: Methyl 2-amino-4-chloro-5-hydroxybenzoate hydrochloride (CAS 1113049-83-4) introduces a hydroxyl group at position 5, reducing similarity (0.87). This substitution likely increases hydrogen-bonding capacity and acidity, impacting solubility and reactivity .

Comparison with Agrochemical Derivatives

lists methyl esters of sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl). While these compounds share the benzoate ester backbone, they differ in key aspects:

  • Core Structure: Sulfonylurea derivatives incorporate a triazine ring linked via a sulfonylurea bridge, whereas this compound lacks this heterocyclic system.
  • Substituent Effects : The 3-chloro and 4-methoxy groups in the parent compound may confer herbicidal activity through alternative mechanisms, but direct evidence is absent in the provided data.

Physicochemical and Functional Implications

  • Solubility : Methoxy and chloro substituents enhance lipophilicity compared to hydroxyl or carboxylic acid analogs, suggesting better membrane permeability .
  • Stability : The methyl ester group in the parent compound may improve hydrolytic stability relative to free acids, though this depends on pH and enzymatic conditions.
  • Synthetic Utility: The amino group at position 2 offers a site for further functionalization (e.g., acylation, alkylation), a feature shared with analogs like CAS 79025-26-6 .

Biological Activity

Methyl 2-amino-3-chloro-4-methoxybenzoate is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article examines its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₉H₁₁ClN₁O₃
  • Molecular Weight : 202.64 g/mol

The presence of an amino group, a chloro group, and a methoxy group on the benzene ring contributes to its unique chemical properties, influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, while the chloro and methoxy groups enhance lipophilicity and membrane permeability, facilitating access to cellular targets.

Interaction with Biological Targets

  • Enzymatic Activity : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.
  • Receptor Binding : It has potential interactions with receptors involved in signaling pathways, affecting cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : It has been investigated for its potential to inhibit inflammatory cytokines, which could have implications in treating inflammatory diseases.
  • Antitumor Activity : Some studies have explored its capacity to induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-3-methoxybenzoateLacks chloro groupLimited antimicrobial activity
Methyl 2-amino-4-methoxybenzoateDifferent positioning of methoxy groupModerate anti-inflammatory effects
Methyl 2-amino-5-chloro-4-methoxybenzoateChloro group in different positionEnhanced antitumor properties

This table highlights how the positioning and type of functional groups influence the biological activities of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study :
    • A study assessed the compound's efficacy against bacterial strains, demonstrating significant inhibitory effects compared to control groups.
  • Anti-inflammatory Research :
    • In vitro experiments showed that this compound reduced the secretion of pro-inflammatory cytokines in cultured human cells, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies :
    • Research involving various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways, suggesting its utility in cancer treatment strategies .

Q & A

Q. What are the recommended synthetic routes for methyl 2-amino-3-chloro-4-methoxybenzoate?

  • Methodological Answer : A plausible synthetic pathway involves sequential functionalization of the benzoate scaffold. For example:

Esterification : Start with 2-chloro-4-methoxybenzoic acid, reacting it with methanol under acid catalysis (e.g., H₂SO₄) to yield methyl 2-chloro-4-methoxybenzoate .

Nitration/Reduction : Introduce the amino group via nitration at the 3-position followed by reduction (e.g., using Fe/HCl or catalytic hydrogenation).
Key considerations include protecting the methoxy group during nitration and optimizing reaction temperatures to avoid side reactions. Characterization via NMR and HPLC is critical to confirm regioselectivity .

Q. What spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy at C4, chloro at C3) and amine proton integration.
  • IR Spectroscopy : Identify ester (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₉H₁₀ClNO₃; calc. 215.03 g/mol) and fragmentation patterns.
    Comparative analysis with analogous compounds (e.g., methyl 2-chloro-4-methoxybenzoate) can validate structural assignments .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Halogenated and amine-containing waste should be segregated and treated as hazardous.
    General protocols for aromatic amines and chlorinated compounds apply due to potential toxicity .

Advanced Research Questions

Q. How do the chloro and methoxy substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The chloro group at C3 enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., amination).
  • Steric and Electronic Effects : The methoxy group at C4 directs electrophiles to the para position via resonance donation.
    Experimental validation could involve kinetic studies comparing reaction rates with analogs (e.g., methyl 2-amino-4-methoxybenzoate) under controlled conditions .

Q. How can researchers resolve contradictions in reported biological activities of halogenated benzoate derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing Cl with Br or F) to isolate electronic vs. steric effects.
  • Computational Modeling : Use DFT calculations to predict binding affinities to biological targets (e.g., enzymes or receptors).
  • In Vitro Assays : Compare cytotoxicity, IC₅₀ values, and selectivity across cell lines to contextualize discrepancies.
    Cross-referencing data from structurally related compounds (e.g., methyl 2-(3-chloro-4-fluorobenzoyl)benzoate) can provide mechanistic insights .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Purification : Use column chromatography after each step to remove byproducts (e.g., unreacted starting materials).
  • Catalyst Optimization : Employ Pd/C or Raney Ni for selective reduction of nitro intermediates to amines.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates during amination.
    Yield tracking via HPLC at each stage ensures process efficiency .

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